(E)-N~1~-(2-ETHYL-6-METHYLPHENYL)-3-(4-NITROPHENYL)-2-PROPENAMIDE
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Overview
Description
(E)-N~1~-(2-ETHYL-6-METHYLPHENYL)-3-(4-NITROPHENYL)-2-PROPENAMIDE is an organic compound that belongs to the class of amides This compound is characterized by the presence of a propenamide group substituted with ethyl, methyl, and nitrophenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-N~1~-(2-ETHYL-6-METHYLPHENYL)-3-(4-NITROPHENYL)-2-PROPENAMIDE typically involves the following steps:
Formation of the Amide Bond: This can be achieved through the reaction of an appropriate carboxylic acid derivative with an amine. For instance, 2-ethyl-6-methylbenzoic acid can be reacted with 4-nitroaniline in the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base such as triethylamine.
Formation of the Propenamide Group: The propenamide group can be introduced through a Heck reaction, where an aryl halide reacts with an alkene in the presence of a palladium catalyst.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction conditions (temperature, pressure, pH) would be essential to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
(E)-N~1~-(2-ETHYL-6-METHYLPHENYL)-3-(4-NITROPHENYL)-2-PROPENAMIDE can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Reduction: The compound can be oxidized to form corresponding oxides or other derivatives.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium catalyst.
Reduction: Oxidizing agents like potassium permanganate.
Substitution: Halogenating agents, nucleophiles, electrophiles.
Major Products
Reduction: Formation of amines from nitro groups.
Oxidation: Formation of oxides or other oxidized derivatives.
Substitution: Formation of substituted aromatic compounds.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe or ligand in biochemical assays.
Medicine: Investigation of its pharmacological properties for potential therapeutic uses.
Industry: Use in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of (E)-N~1~-(2-ETHYL-6-METHYLPHENYL)-3-(4-NITROPHENYL)-2-PROPENAMIDE would depend on its specific application. In a biological context, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity. The pathways involved would be determined by the nature of these interactions and the biological systems in which they occur.
Comparison with Similar Compounds
Similar Compounds
(E)-N~1~-(2-ETHYL-6-METHYLPHENYL)-3-(4-METHOXYPHENYL)-2-PROPENAMIDE: Similar structure but with a methoxy group instead of a nitro group.
(E)-N~1~-(2-ETHYL-6-METHYLPHENYL)-3-(4-CHLOROPHENYL)-2-PROPENAMIDE: Similar structure but with a chloro group instead of a nitro group.
Uniqueness
(E)-N~1~-(2-ETHYL-6-METHYLPHENYL)-3-(4-NITROPHENYL)-2-PROPENAMIDE is unique due to the presence of the nitro group, which can impart distinct chemical and biological properties compared to its analogs.
Properties
IUPAC Name |
(E)-N-(2-ethyl-6-methylphenyl)-3-(4-nitrophenyl)prop-2-enamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O3/c1-3-15-6-4-5-13(2)18(15)19-17(21)12-9-14-7-10-16(11-8-14)20(22)23/h4-12H,3H2,1-2H3,(H,19,21)/b12-9+ |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NFRJGRJSTGIFLH-FMIVXFBMSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC(=C1NC(=O)C=CC2=CC=C(C=C2)[N+](=O)[O-])C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC1=CC=CC(=C1NC(=O)/C=C/C2=CC=C(C=C2)[N+](=O)[O-])C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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